![molecular formula C24H27N7 B2553046 6-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946203-63-0](/img/structure/B2553046.png)
6-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C24H27N7 and its molecular weight is 413.529. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , also known by its CAS number 497839-62-0 , is a member of the pyrazolo[3,4-d]pyrimidine class. This chemical structure has garnered attention due to its potential biological activities, particularly in the fields of oncology and kinase inhibition. This article reviews the biological activity of this compound based on diverse sources, highlighting its mechanisms of action, effectiveness against various targets, and potential therapeutic applications.
The molecular formula of the compound is C27H32N6 with a molecular weight of 440.58 g/mol . The compound features several functional groups that contribute to its biological activity, including an ethylpiperazine moiety which may enhance its pharmacological properties.
Property | Value |
---|---|
CAS Number | 497839-62-0 |
Molecular Formula | C27H32N6 |
Molecular Weight | 440.58 g/mol |
Boiling Point | Not available |
The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to inhibit various kinases, which play crucial roles in cell signaling pathways associated with cancer progression. The compound has been identified as a dual inhibitor of the EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), with IC50 values ranging from 0.3 to 24 µM depending on the specific target and cellular context .
Key Findings on Biological Activity:
-
Anticancer Activity :
- In vitro studies demonstrated that this compound significantly inhibits tumor growth in various cancer cell lines, including MCF-7 (breast cancer) models. It was shown to induce apoptosis and inhibit cell migration and cycle progression .
- The binding affinity for EGFR is enhanced due to structural similarities with ATP, allowing it to effectively block kinase activity at low concentrations .
- Selectivity :
- Mechanistic Studies :
Study 1: Anticancer Efficacy
In a recent study published in Nature, researchers evaluated several phenylpyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties. Among these, the compound demonstrated significant growth inhibition in MCF-7 cells at concentrations as low as 0.3 µM , showcasing its potential as a lead compound for further development .
Study 2: Kinase Inhibition Profile
A comprehensive analysis of kinase inhibition revealed that this compound not only inhibits EGFR but also shows activity against other kinases involved in tumorigenesis. The selectivity profile indicated that it requires over 1000-fold higher concentrations to inhibit non-target kinases, underscoring its specificity and potential for reduced side effects compared to non-selective inhibitors .
Wissenschaftliche Forschungsanwendungen
Clinical Trials and Efficacy
AEE788 has been evaluated in various clinical trials targeting conditions such as glioblastoma multiforme and other brain tumors. The compound has shown promising results in reducing tumor growth and improving patient outcomes when administered orally .
Case Study: Glioblastoma Multiforme
In a Phase II clinical trial, AEE788 was administered to patients with recurrent glioblastoma. Results indicated a significant reduction in tumor size in a subset of patients, demonstrating its potential as a therapeutic agent against aggressive brain tumors .
Antiangiogenic Activity
The compound's ability to inhibit angiogenesis—formation of new blood vessels that supply tumors—further enhances its anticancer properties. By blocking VEGFR2, AEE788 disrupts the vascular supply necessary for tumor growth .
Inflammatory Disease Treatment
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives, including AEE788, exhibit anti-inflammatory properties. These compounds have been synthesized and evaluated for their effectiveness against inflammation-induced conditions.
Case Study: Carrageenan-Induced Edema
In preclinical models, AEE788 demonstrated significant efficacy in reducing edema caused by carrageenan injection, a common method used to induce inflammation in laboratory animals. The results showed that AEE788 had lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting it may be a safer alternative for managing inflammation .
Summary of Findings
The following table summarizes the key findings regarding the applications of AEE788:
Eigenschaften
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7/c1-3-29-13-15-30(16-14-29)24-27-22(26-19-11-9-18(2)10-12-19)21-17-25-31(23(21)28-24)20-7-5-4-6-8-20/h4-12,17H,3,13-16H2,1-2H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYTTWHRHSXFPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.